The Intersection of Cholesterol Metabolism and Tuberculosis: A Technical Guide to the Mechanism of GSK2556286
The Intersection of Cholesterol Metabolism and Tuberculosis: A Technical Guide to the Mechanism of GSK2556286
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), has evolved sophisticated mechanisms to persist within the human host, including the appropriation and catabolism of host-derived lipids. Cholesterol, in particular, has been identified as a critical nutrient source that fuels Mtb's survival and pathogenesis. This dependency presents a promising therapeutic window. GSK2556286 is a novel, first-in-class drug candidate that exploits this metabolic vulnerability. This technical guide provides an in-depth analysis of the mechanism of action of GSK2556286, its intricate relationship with cholesterol metabolism in Mtb, and the experimental methodologies used to elucidate these interactions.
Introduction: The Role of Cholesterol in Mycobacterium tuberculosis Pathogenesis
Mycobacterium tuberculosis has an exceptional ability to adapt to the harsh environment within host macrophages. A key aspect of this adaptation is its ability to utilize host lipids as a primary source of carbon and energy.[1] Cholesterol, readily available within the macrophage, is a crucial substrate for Mtb, particularly during the chronic phase of infection.[2][3][4] The bacterium possesses a large cluster of genes dedicated to the import and degradation of the complex sterol molecule.[3][5][6]
The catabolism of cholesterol by Mtb yields essential metabolic intermediates, including acetyl-CoA, propionyl-CoA, succinyl-CoA, and pyruvate, which are funneled into central metabolic pathways to support bacterial growth and persistence.[7] The degradation of the cholesterol side-chain, for instance, produces propionyl-CoA, a precursor for the synthesis of complex lipids like phthiocerol dimycocerosate (PDIM), a key virulence factor. Given the central role of cholesterol metabolism in Mtb's lifecycle, the enzymes and pathways involved represent attractive targets for the development of new anti-tubercular agents.[2][3][8]
GSK2556286: A Novel Inhibitor of Cholesterol-Dependent Mtb Growth
GSK2556286 is a novel small molecule identified through high-throughput screening of compounds that inhibit the intracellular growth of Mtb within human macrophage-like cells.[9][10] A key characteristic of GSK2556286 is its selective potency against Mtb in a cholesterol-rich environment, highlighting its unique mechanism of action tied to this specific metabolic pathway.[10][11]
Mechanism of Action: Targeting the Rv1625c Adenylyl Cyclase
GSK2556286 does not directly inhibit a cholesterol catabolic enzyme. Instead, it functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c (also known as cya).[11][12][13][14] The binding of GSK2556286 to Rv1625c stimulates the enzyme's activity, leading to a dramatic increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[11][12][13][14] This surge in cAMP levels, approximately 50-fold higher than in untreated bacteria, subsequently blocks the catabolism of cholesterol, leading to the inhibition of Mtb growth when cholesterol is the primary carbon source.[11][12][13][14] The precise mechanism by which elevated cAMP levels inhibit cholesterol breakdown is still under investigation but is known to reduce the transcription of key cholesterol catabolic genes.[9]
The role of Rv1625c as the direct target of GSK2556286 has been confirmed through genetic studies. Mtb mutants with mutations in the rv1625c gene exhibit resistance to the compound.[10][12][13][14]
Quantitative Data Summary
The activity of GSK2556286 has been quantified in various in vitro and intracellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro and Intracellular Activity of GSK2556286
| Parameter | Mtb Strain/Cell Line | Condition | Value | Reference(s) |
| IC50 | Intracellular Mtb in THP-1 cells | - | 0.07 µM | [11][15][16][17][18][19] |
| IC50 | H37Rv | Axenic culture with cholesterol | 2.12 µM | [11] |
| IC50 | Erdman | Axenic culture with cholesterol | 0.71 µM | [11] |
| IC50 | H37Rv | Axenic culture with glucose | >125 µM | [11] |
| IC50 | Erdman | Axenic culture with glucose | >50 µM | [11] |
| MIC90 | Panel of clinical isolates | Axenic culture with cholesterol | 1.2 µM | [10] |
Table 2: Mechanistic Quantitative Data for GSK2556286
| Parameter | Experimental Condition | Value | Reference(s) |
| Intracellular cAMP Increase | Mtb treated with 5 µM GSK2556286 | ~50-fold | [11][12][13][14] |
| Inhibition of Cholesterol Catabolism | Mtb treated with 10 µM GSK2556286 | 90% reduction in 14CO2 release | [9][11] |
Experimental Protocols
The elucidation of GSK2556286's mechanism of action has relied on a suite of specialized experimental protocols. This section provides an overview of the key methodologies.
Intracellular Activity Assay in Macrophages
This assay is crucial for evaluating the efficacy of compounds against Mtb residing within its natural host cell.
-
Cell Culture: Human monocyte-like cell lines, such as THP-1 or J774, are commonly used. THP-1 cells are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Bacterial Culture and Opsonization: Mtb, often expressing a fluorescent (e.g., RFP) or luminescent reporter, is grown to mid-log phase. Prior to infection, the bacteria are opsonized with human serum to facilitate phagocytosis.
-
Infection: Differentiated macrophages are infected with the opsonized Mtb at a specific multiplicity of infection (MOI). Extracellular bacteria are removed by washing.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compound (e.g., GSK2556286).
-
Quantification of Bacterial Growth: After a defined incubation period, intracellular bacterial viability is assessed. This can be done by:
-
Fluorescence microscopy or high-content imaging: Quantifying the fluorescence signal from reporter strains.
-
Luminescence: Measuring the light output from luminescent Mtb strains.
-
Colony Forming Unit (CFU) counting: Lysing the macrophages and plating the bacterial suspension on solid media.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Axenic Culture in Cholesterol-Containing Medium
This method assesses the direct activity of a compound against Mtb utilizing cholesterol as a primary carbon source.
-
Medium Preparation: A minimal medium (e.g., 7H9 base) is prepared. Cholesterol is solubilized, often with a non-ionic surfactant like tyloxapol, to form micelles, and then added to the medium as the sole or primary carbon source.
-
Bacterial Inoculation and Treatment: Mtb is inoculated into the cholesterol-containing medium with varying concentrations of the test compound. Control cultures with other carbon sources like glucose are run in parallel.
-
Growth Measurement: Bacterial growth is monitored over several days by measuring optical density (OD600) or using a viability indicator like AlamarBlue.
-
Data Analysis: The minimal inhibitory concentration (MIC) or IC50 is determined.
Measurement of Intracellular cAMP Levels
This protocol quantifies the effect of compounds on the intracellular levels of this key second messenger.
-
Bacterial Culture and Treatment: Mtb is grown in a suitable medium (e.g., 7H12 with cholesterol and acetate) and then treated with the test compound for a specified duration.
-
cAMP Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is then lysed, typically using 0.1 M HCl, to release the intracellular contents, including cAMP.
-
Quantification: The amount of cAMP in the lysate is measured using a commercially available competitive enzyme immunoassay (EIA) or a similar sensitive detection kit.
-
Normalization: The cAMP concentration is normalized to the amount of bacterial protein or cell mass.
Radiolabeled Cholesterol Catabolism Assay (14CO2 Release)
This assay directly measures the rate of cholesterol degradation by Mtb.
-
Assay Setup: Mtb is cultured in a sealed flask containing medium supplemented with [4-14C]-cholesterol or another appropriately labeled cholesterol molecule. A vial containing a CO2 trapping agent, such as sodium hydroxide (NaOH), is also placed inside the sealed flask.
-
Compound Treatment: The culture is treated with the test compound.
-
Incubation: As Mtb catabolizes the radiolabeled cholesterol, 14CO2 is released and trapped by the NaOH.
-
Quantification: After incubation, the NaOH solution is collected, and the amount of trapped 14C is quantified using a scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the amount of cholesterol catabolized. The percentage of inhibition is calculated relative to an untreated control.
Generation and Analysis of Resistant Mutants
This is a powerful method for identifying the molecular target of a novel compound.
-
Mutant Selection: A large population of Mtb is plated on solid medium containing cholesterol as the primary carbon source and a selective concentration of the compound (e.g., GSK2556286).
-
Isolation and Verification: Colonies that grow in the presence of the compound are isolated and re-tested for resistance to confirm the phenotype.
-
Whole-Genome Sequencing (WGS): The genomic DNA from the resistant mutants and the parental wild-type strain is extracted and subjected to next-generation sequencing (NGS).
-
Bioinformatic Analysis: The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently found in the resistant isolates. These mutations often pinpoint the drug's target or a resistance mechanism. For GSK2556286, this process identified mutations in the rv1625c gene.
Conclusion
GSK2556286 represents a significant advancement in the pursuit of novel anti-tubercular therapies with a unique mechanism of action. By targeting the Rv1625c adenylyl cyclase and subsequently disrupting cholesterol metabolism through a cAMP-mediated signaling cascade, GSK2556286 effectively inhibits the growth of Mycobacterium tuberculosis in its intracellular niche. This targeted approach, which leverages a key metabolic dependency of the pathogen, underscores the potential for developing more effective and potentially shorter treatment regimens for tuberculosis. The experimental framework detailed in this guide provides a robust foundation for the continued investigation of cholesterol metabolism as a therapeutic target and for the discovery and development of the next generation of anti-TB drugs.
References
- 1. Cholesterol catabolism by Mycobacterium tuberculosis requires transcriptional and metabolic adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis Is Able To Accumulate and Utilize Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Novel Inhibitors of Cholesterol Degradation in Mycobacterium tuberculosis Reveal How the Bacterium’s Metabolism Is Constrained by the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A gene cluster encoding cholesterol catabolism in a soil actinomycete provides insight into Mycobacterium tuberculosis survival in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Cholesterol catabolism as a therapeutic target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] A gene cluster encoding cholesterol catabolism in a soil actinomycete provides insight into Mycobacterium tuberculosis survival in macrophages | Semantic Scholar [semanticscholar.org]
- 11. Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. cAMP signaling in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample Preparation of Mycobacterium tuberculosis Extracts for Nuclear Magnetic Resonance Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Cholesterol and fatty acids grease the wheels of Mycobacterium tuberculosis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
